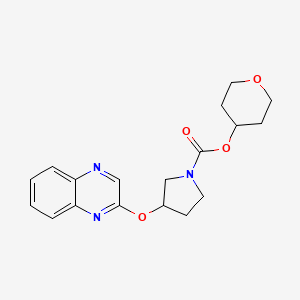

Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . The pyrrolidine ring, a component of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of “Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate” is characterized by the presence of a quinoxaline moiety and a pyrrolidine ring. Quinoxaline is a nitrogen-containing heterocyclic compound . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The pyrrolidine ring can also undergo various reactions, including functionalization .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Researchers have developed various methods to synthesize pyrrolo- and indoloquinoxalines, which are closely related to Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate. One approach involves the oxidative reaction of 1-(2-aminophenyl) pyrroles or 2-(3-methyl-1H-1-indolyl) aniline with benzylamines using O2 as an environmentally friendly oxidant and iodine as an economical catalyst (Wang et al., 2015). Another method includes the copper or iron-catalyzed aerobic oxidative carboamination of sp3 C–H bonds with 2-(1H-pyrrol-1-yl)anilines to produce pyrrolo[1,2-a]quinoxalines in moderate yields (Dai et al., 2017).

Chemical Modifications

Chemical modifications of quinoxaline derivatives, such as direct halogenation of the C1–H bond in pyrrolo[1,2–a]quinoxalines, have been explored to diversify these compounds for pharmaceutical research and organic synthesis. These modifications are compatible with various functional groups, highlighting the versatility of quinoxaline derivatives in chemical synthesis (Le et al., 2021).

Potential Applications

The research into fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds demonstrates their application as neutral anion receptors with augmented affinities and enhanced selectivities for anions such as fluoride, chloride, or dihydrogen phosphate. This suggests potential applications in sensing and separation processes, where specific anion recognition is crucial (Anzenbacher et al., 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

oxan-4-yl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c22-18(25-13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLBSNUGCPEDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)OC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2671980.png)

![(2R,7S,13R,14R,16S,19R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.0(2),.0(2),(1).0(1),(1).0(1),(2)]docosan-11-yl acetate](/img/structure/B2671984.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)

![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671989.png)

![(1S,3S,5S)-2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)

![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B2671992.png)

![4-fluoro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2671998.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2671999.png)

![1-Benzofuran-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2672000.png)